Chmfl-flt3-122
Übersicht
Beschreibung
CHMFL-FLT3-122 is a potent and selective FLT3 inhibitor . It exhibits more than 10-fold and 170-fold selectivity for FLT3 over BTK kinase and c-KIT kinase, respectively, in vitro . It induces apoptosis by arresting the cell cycle in the G0/G1 phase in vitro . It suppresses tumor growth in an AML xenograft model . It is modestly orally bioavailable .
Molecular Structure Analysis
The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 .
Physical And Chemical Properties Analysis
The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 . The elemental analysis shows that it contains C, 66.22; H, 6.20; N, 20.79; O, 6.79 .
Wissenschaftliche Forschungsanwendungen
Application in Acute Myeloid Leukemia Treatment
Specific Scientific Field
This application falls under the field of Medical Research , specifically in the treatment of Acute Myeloid Leukemia (AML) .
Comprehensive and Detailed Summary of the Application
“Chmfl-flt3-122” is a potent and orally available FLT3 kinase inhibitor that shows potential for treating FLT3-ITD positive acute myeloid leukemia . It has been discovered through a structure-guided drug design approach based on the structure of PCI-32765 (ibrutinib), a BTK kinase inhibitor .
Methods of Application or Experimental Procedures
The compound was discovered using a structure-guided drug design approach. It was tested against FLT3 kinase and achieved selectivity over BTK kinase . In cellular context, it strongly affected FLT3-ITD mediated signaling pathways and induced apoptosis by arresting the cell cycle into the G0/G1 phase .
Results or Outcomes Obtained
The compound displayed an IC50 of 40 nM against FLT3 kinase and significantly inhibited the proliferation of FLT3-ITD positive AML cancer cell lines . It demonstrated 170-fold selectivity between FLT3 kinase and c-KIT kinase . In vivo studies showed good bioavailability and significant suppression of tumor growth in MV4-11 cell inoculated xenograft model without exhibiting obvious toxicity .
However, there is another compound, “CHMFL-FLT3-362”, which was discovered by the Liu Qingsong Research Group and Liu Jing Research Group at the Hefei Institute of the Chinese Academy of Sciences . This compound is a third-generation inhibitor with good drug properties and is selective for FLT3-ITD mutations . It has shown potential in the treatment of Acute Myeloid Leukemia (AML), where 30% of cases are associated with FLT3 kinase mutations .
Zukünftige Richtungen
The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chmfl-flt3-122 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.